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Compound of Interest |

Compound Name: 1-Isopropoxy-2-propanol

CAS No.: 3944-36-3

Cat. No.: B1605520

\ J

Core Molecular Architecture and Isomerism

1-Isopropoxy-2-propanol, with the chemical formula CsH1402, is a bifunctional molecule
containing both an ether linkage and a secondary alcohol group.[1][2] This unique combination
imparts amphipathic properties, making it an effective solvent for a variety of industrial and
commercial applications, including paints, coatings, and cleaning formulations.[3] Its formal
IUPAC name is 1-(propan-2-yloxy)propan-2-ol.[4]

The core structure consists of a propane backbone. An isopropoxy group, (CHs)2CH-O-, is
attached to the C1 position, and a hydroxyl group, -OH, is attached to the C2 position. This
specific arrangement is crucial for its chemical and physical properties.
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Caption: Molecular Structure of 1-Isopropoxy-2-propanol.

Positional Isomerism: A Critical Distinction

A key aspect of this molecule's chemistry is the existence of its primary positional isomer, 2-
isopropoxy-1-propanol. In this isomer, the functional groups are reversed: the hydroxyl group is
on the terminal carbon (C1), making it a primary alcohol, while the isopropoxy group is at the
C2 position. This seemingly minor change significantly alters the molecule's reactivity. For
instance, the primary alcohol in the isomer can be oxidized to an aldehyde and subsequently to
a carboxylic acid, whereas the secondary alcohol in 1-isopropoxy-2-propanol can only be
oxidized to a ketone.
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Caption: Comparison of 1-isopropoxy-2-propanol and its isomer.

Property Value Source

IUPAC Name 1-(propan-2-yloxy)propan-2-ol [4]

1-Isopropoxy-2-propanol,

Synonyms Isopropyl propylene glycol [3114]
ether

CAS Number 3944-36-3 [2]

Molecular Formula CeH1402 [1]

Molecular Weight 118.17 g/mol [4]
Colorless to almost colorless

Appearance o [2]
clear liquid

Spectroscopic Signature for Structural Verification

Unambiguous identification of 1-isopropoxy-2-propanol relies on a combination of
spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and
together they form a self-validating system of analysis.
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'H NMR Spectroscopy: Mapping the Proton Environment

The proton nuclear magnetic resonance (*H NMR) spectrum provides detailed information
about the electronic environment, connectivity, and number of different types of protons.

o Rationale: The chemical shift (d) of a proton is determined by the degree of shielding from
the magnetic field, which is influenced by nearby electronegative atoms and functional
groups. The splitting pattern (multiplicity) arises from spin-spin coupling with adjacent, non-
equivalent protons, following the n+1 rule.

Predicted *H NMR Spectrum:

e ~3.6-3.8 ppm (septet, 1H): Corresponds to the methine proton of the isopropoxy group [-O-
CH(CHs)2]. It is deshielded by the adjacent ether oxygen and split into a septet by the six
equivalent methyl protons.

e ~3.4-3.6 ppm (multiplet, 1H): The methine proton bearing the hydroxyl group [-CH(OH)-]. It is
deshielded by the hydroxyl group and is split by the adjacent methylene and methyl protons.

e ~3.2-3.4 ppm (multiplet, 2H): The methylene protons [-CH2-O-]. These protons are adjacent
to the ether oxygen and the chiral center, making them diastereotopic and potentially leading
to a complex splitting pattern.

e ~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable
and depends on concentration and solvent. It often appears as a broad singlet due to
chemical exchange and does not typically show coupling.

e ~1.15 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the
isopropoxy moiety [-O-CH(CHs)z]. They are split into a doublet by the single adjacent
methine proton.

e ~1.10 ppm (doublet, 3H): The protons of the terminal methyl group [-CH(OH)CHs]. They are
split into a doublet by the adjacent methine proton.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Predicted 3C NMR Signals:

~72-75 ppm: The methine carbon of the isopropoxy group [-O-CH(CHs)2].

~70-73 ppm: The methylene carbon attached to the ether oxygen [-CH2-O-].

~65-68 ppm: The methine carbon attached to the hydroxyl group [-CH(OH)-].

~22-24 ppm: The two equivalent methyl carbons of the isopropoxy group [-O-CH(CHs)].

~18-20 ppm: The terminal methyl carbon [-CH(OH)CHs].

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a powerful tool for confirming the presence of key functional groups.[5]

Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching
a vibrational frequency is absorbed, it indicates the presence of that bond type.

Strong, Broadband (~3200-3600 cm™1): This is the most diagnostic peak and is characteristic
of the O-H stretching vibration of the alcohol functional group. The broadness is a direct
result of intermolecular hydrogen bonding.[5]

Strong Band (~1100-1150 cm™1): This absorption corresponds to the C-O stretching vibration
of the secondary alcohol.

Strong Band (~1050-1100 cm™1): This peak is attributed to the C-O-C stretching vibration of
the ether linkage.

Sharp Bands (~2850-3000 cm~1): These are characteristic of C-H stretching vibrations from
the alkyl groups.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the

fragmentation pattern of the molecule upon ionization.
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e Molecular lon Peak (M*): Expected at m/z = 118, corresponding to the molecular weight of
CeH140:2.

o Key Fragmentation Pathways:

o Alpha-cleavage: Loss of a methyl group from the 2-propanol moiety to give a fragment at
m/z = 103.

o Loss of the isopropoxy group: Cleavage of the C-O ether bond can lead to fragments
corresponding to the loss of :OCH(CHs)2.

o Loss of water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z =
100.

Synthesis Protocol: Williamson Ether Synthesis

A robust and fundamental method for preparing 1-isopropoxy-2-propanol is a variation of the

Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.
The causality behind this choice is the reliability of the Sn2 mechanism for this class of reaction,
which minimizes side reactions like elimination.
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Caption: Williamson Ether Synthesis Workflow for 1-lIsopropoxy-2-propanol.

Detailed Experimental Protocol

Objective: To synthesize 1-isopropoxy-2-propanol from 1,2-propanediol and 2-
bromopropane.

Materials:
e 1,2-Propanediol

e Sodium hydride (NaH), 60% dispersion in mineral olil
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2-Bromopropane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa)

Dichloromethane

Procedure:

e Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried,
three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux
condenser.

o Alkoxide Formation: Charge the flask with anhydrous THF and add 1,2-propanediol. Cool the
solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred
solution. Rationale: The addition of the strong base (NaH) deprotonates the more accessible
primary alcohol of 1,2-propanediol preferentially, forming the sodium alkoxide nucleophile.
Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

e Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 30
minutes. Add 2-bromopropane dropwise via the addition funnel. After the addition is
complete, heat the reaction mixture to reflux for 4-6 hours. Rationale: Heating to reflux
provides the necessary activation energy for the Sn2 reaction between the alkoxide and the
secondary alkyl halide. THF is an ideal polar aprotic solvent that solvates the sodium cation
but does not interfere with the nucleophile.

o Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly
adding saturated agueous NHa4Cl solution to neutralize any unreacted NaH. Transfer the
mixture to a separatory funnel and extract with dichloromethane (3x).

 Purification: Combine the organic layers and wash with brine. Dry the organic layer over
anhydrous MgSOeu, filter, and concentrate the solvent using a rotary evaporator. The crude
product can be purified by fractional distillation under reduced pressure. Rationale:
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Distillation separates the desired product from lower-boiling starting materials and higher-
boiling side products.

o Characterization: Confirm the identity and purity of the collected fractions using the
spectroscopic methods detailed in Section 2.

Safety and Handling

1-Isopropoxy-2-propanol is classified as a flammable liquid and can cause serious eye
irritation.[2]

e Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
Keep away from heat, sparks, and open flames.[6][7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated
for flammable liquids.[8]

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Do not discharge into drains or the environment.

Conclusion

The structural formula of 1-isopropoxy-2-propanol is the foundation for its distinct chemical
and physical properties. Its identity as a secondary alcohol and an ether dictates its reactivity,
applications as a solvent, and spectroscopic signature. A thorough understanding of its
structure, confirmed through a multi-faceted analytical approach (NMR, IR, MS), is essential for
its effective synthesis, application, and safe handling in research and industrial settings. The
protocols and causal explanations provided herein serve as a robust framework for
professionals working with this versatile glycol ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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